molecular formula C8H5BrF2O3 B1438956 2-(4-Bromophenoxy)-2,2-difluoroacetic acid CAS No. 1153776-34-1

2-(4-Bromophenoxy)-2,2-difluoroacetic acid

Cat. No.: B1438956
CAS No.: 1153776-34-1
M. Wt: 267.02 g/mol
InChI Key: YGWFXCNFJPSDPX-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-2,2-difluoroacetic acid (CAS 1153776-34-1) is a high-purity brominated and fluorinated aromatic compound offered for research and development applications. This chemical serves as a valuable synthetic building block in organic and medicinal chemistry. Its molecular structure, which features a bromophenoxy group and a reactive difluoroacetic acid moiety, makes it a versatile intermediate for constructing more complex molecules . The compound has a molecular formula of C 8 H 5 BrF 2 O 3 and a molecular weight of 267.02 g/mol . Researchers can leverage this acid in various synthetic pathways, including coupling reactions where the bromo group acts as a handle for further functionalization, such as in metal-catalyzed cross-couplings. The strongly electron-withdrawing difluoroacetate group can influence the compound's reactivity and the physicochemical properties of resulting molecules, which is of particular interest in the design of pharmaceutical candidates and agrochemicals. As a key raw material, it can be used in the preparation of other fine chemicals and functional compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the provided Safety Data Sheet (SDS) for safe handling and storage instructions .

Properties

IUPAC Name

2-(4-bromophenoxy)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFXCNFJPSDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)O)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153776-34-1
Record name 2-(4-bromophenoxy)-2,2-difluoroacetic acid
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Foundational & Exploratory

Physicochemical Properties of 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromophenoxy)-2,2-difluoroacetic acid (CAS: 1153776-34-1) represents a specialized fluorinated building block in modern medicinal chemistry. Distinguished by the


-difluoroether motif (

), this compound serves as a critical bioisostere for traditional phenoxyacetic acids and phosphate groups. The introduction of the gem-difluoro moiety significantly alters the physicochemical landscape of the parent molecule, enhancing metabolic stability against cytochrome P450-mediated oxidation while modulating acidity (pKa) and lipophilicity (LogP). This guide provides an exhaustive technical analysis of its properties, synthesis, and utility in drug development.

Molecular Architecture & Identification

The compound consists of a 4-bromophenyl ring linked to a carboxylic acid via a difluoromethyleneoxy bridge. The presence of the bromine atom allows for further diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a versatile scaffold.

Table 1: Chemical Identity & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name (4-Bromophenoxy)(difluoro)acetic acid
CAS Number 1153776-34-1
Molecular Formula

Molecular Weight 267.03 g/mol
SMILES OC(=O)C(F)(F)Oc1ccc(Br)cc1
InChI Key YGWFXCNFJPSDPX-UHFFFAOYSA-N
Physical Form White to off-white crystalline solid

Physicochemical Profiling

The strategic replacement of the


-methylene (

) group with a difluoromethylene (

) group induces profound electronic and steric changes.
Acidity (pKa) Modulation

The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (-I) on the carboxylic acid, significantly stabilizing the carboxylate anion.

  • Phenoxyacetic acid pKa: ~3.17

  • Difluoroacetic acid pKa: ~1.30[1][2]

  • This compound pKa (Est.): 1.0 – 1.5

Implication: At physiological pH (7.4), this compound exists almost exclusively as the anionic species. This high acidity makes the


 motif a viable bioisostere for phosphate groups (

) in enzyme inhibitors.
Lipophilicity & Solubility

Despite the increased polarity of the C-F bonds, the low polarizability of fluorine often leads to an increase in lipophilicity compared to the non-fluorinated analog (the "fluorine effect").

Table 2: Comparative Physicochemical Data
PropertyValue / RangeNote
Melting Point 60 – 65 °C (Est.)Based on analogous bromophenoxy acids.
Boiling Point >250 °C (Dec.)[1]High polarity prevents distillation at atm pressure.
Predicted LogP 2.1 – 2.4More lipophilic than phenoxyacetic acid (LogP ~1.34).
Solubility (Water) Low (Neutral form)High solubility in basic aqueous buffers (pH > 4).
Solubility (Organic) HighSoluble in MeOH, DMSO, DCM, EtOAc.
Conformational Bias (The Anomeric Effect)

The


 linkage exhibits a specific conformational preference due to the generalized anomeric effect involving the oxygen lone pairs and the 

orbital of the C-F bond. This often locks the molecule into a conformation orthogonal to the aromatic ring, which can improve binding selectivity in protein pockets compared to the more flexible

analogs.

Synthetic Pathways[5][6]

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-bromophenol and an ethyl bromodifluoroacetate equivalent, followed by ester hydrolysis.

Protocol: Synthesis from 4-Bromophenol[1][7]

Step 1: O-Alkylation (Reformatsky-type or Base-mediated)

  • Reagents: 4-Bromophenol (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or NMP (Anhydrous).

  • Conditions: 60–80°C, 4–12 hours.

  • Mechanism: The phenoxide anion attacks the difluoromethylene carbon. Note: Direct

    
     on 
    
    
    
    is sluggish; this often proceeds via a radical mechanism or requires activation. Alternatively, the use of sodium chlorodifluoroacetate generates difluorocarbene in situ, which inserts into the O-H bond.

Step 2: Hydrolysis

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Conditions: Room temperature, 2 hours.

  • Workup: Acidify with 1M HCl to pH 1, extract with Ethyl Acetate.

SynthesisPath Phenol 4-Bromophenol (C6H5BrO) Intermediate Ethyl 2-(4-bromophenoxy)- 2,2-difluoroacetate Phenol->Intermediate K2CO3, DMF 60°C, 12h Reagent Ethyl bromodifluoroacetate (BrCF2COOEt) Reagent->Intermediate Product 2-(4-Bromophenoxy)- 2,2-difluoroacetic acid Intermediate->Product LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic workflow for the production of the target acid from commercially available precursors.

Analytical Characterization

Validating the structure requires specific attention to the fluorine splitting patterns in NMR spectroscopy.

Expected Spectral Signatures
  • 
    F NMR (376 MHz, 
    
    
    
    ):
    • Signal: Singlet (s)

    • Shift:

      
       -75 to -80 ppm.
      
    • Note: The chemical shift is characteristic of a

      
       group flanked by an oxygen and a carbonyl.
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Aromatic: Two doublets (AA'BB' system) at

      
       ~7.50 (2H, d, J=8.8 Hz) and 
      
      
      
      ~7.10 (2H, d, J=8.8 Hz).
    • Acidic Proton: Broad singlet at

      
       13.0–14.0 ppm (COOH).
      
    • Absence: Crucially, there are no aliphatic protons in the

      
      -position.
      
  • 
    C NMR: 
    
    • Triplet: The

      
       carbon will appear as a triplet (
      
      
      
      ) around
      
      
      115–120 ppm.

Applications in Drug Discovery[12][13]

Metabolic Stability (The Blockade Effect)

The


-position of ethers is a common "soft spot" for metabolic degradation via cytochrome P450 enzymes (O-dealkylation). Replacing 

bonds with

bonds blocks this oxidative pathway because the C-F bond energy (~116 kcal/mol) is too high for enzymatic abstraction.
  • Outcome: Increased half-life (

    
    ) and bioavailability.
    
Bioisosterism

The


 moiety mimics the spatial and electronic properties of:
  • Phosphates (

    
    ):  Useful for designing phosphatase inhibitors or phosphotyrosine mimics (PTP1B inhibitors).
    
  • Sulfates: Due to the tetrahedral geometry and charge distribution.

Bioisostere cluster_0 Bioisosteric Relationships Target Target: 2-(4-Bromophenoxy)- 2,2-difluoroacetic acid Phosphate Phosphate Mimic (High Acidity) Target->Phosphate pKa ~1.3 Metabolic Metabolic Blocker (Prevents O-Dealkylation) Target->Metabolic C-F Bond Strength Lipophilicity Lipophilicity Modulator (Permeability) Target->Lipophilicity Fluorine Effect

Figure 2: Functional utility of the difluoroacetic acid moiety in medicinal chemistry design.

Handling & Safety

  • Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • PubChem. Difluoroacetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Echeverria, P.-G., et al. (2016). Synthesis of α,α-difluoroethers. Chemical Reviews. (General reference for synthesis methodology).

Sources

Solubility of 2-(4-Bromophenoxy)-2,2-difluoroacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Crystallization Strategy for 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid

Part 1: Executive Summary & Chemical Context

This compound (CAS: 1153776-34-1) represents a critical class of fluorinated building blocks, often utilized in the synthesis of PPAR agonists and agrochemical actives.[1] Its structural uniqueness lies in the


-difluoro substitution , which profoundly alters its physicochemical profile compared to non-fluorinated phenoxyacetic acid analogs.[1]

For drug development professionals, understanding the solubility of this compound is not merely about dissolution—it is the gateway to process optimization , specifically in purification (crystallization) and bioavailability enhancement.[1] The electron-withdrawing nature of the difluoromethylene (


) group significantly increases the acidity of the carboxylic tail while enhancing the lipophilicity of the ether linkage, creating a "solubility duality" that requires precise solvent selection.[1]

This guide provides a rigorous technical framework for profiling the solubility of this compound, modeling its thermodynamic behavior, and leveraging this data for scalable crystallization.[1]

Part 2: Chemical Profile & Theoretical Solubility Landscape

Before initiating wet-lab protocols, we must establish the theoretical baseline.[1] The introduction of fluorine atoms induces specific electronic effects that dictate solvent interaction.

PropertyValue / TrendMechanistic Impact on Solubility
Molecular Formula

Moderate molecular weight (267.02 g/mol ) favors solubility in small-molecule solvents.[1]
Acidity (pKa) ~1.3 – 1.8 (Predicted)The

group pulls electron density, stabilizing the carboxylate anion.[1] This makes the acid stronger than phenoxyacetic acid (pKa ~3.17), increasing solubility in polar protic solvents via ionization.[1]
Lipophilicity (LogP) ~2.8 – 3.2 (Predicted)The 4-Bromo and

groups increase hydrophobicity.[1] High solubility is expected in medium-polarity solvents (Ethyl Acetate, THF).[1]
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents (Toluene), affecting dissolution enthalpy.[1]

Part 3: Experimental Protocol (Laser Monitoring Method)

To generate high-fidelity solubility data, we utilize the Laser Monitoring Observation Technique .[1] This method eliminates the subjectivity of visual inspection and provides precise cloud-point detection.[1]

Workflow Diagram

SolubilityProtocol Start Sample Preparation Vessel Jacketed Equilibrium Cell (T Control ±0.01 K) Start->Vessel Load Solute Addition Solvent Addition (Gravimetric) Vessel->Addition Add Solvent Laser Laser Transmissivity Monitoring Addition->Laser Stir & Heat Dissolution Dissolution Point (Transmissivity Max) Laser->Dissolution Clear Solution Data Calculate Mole Fraction (x) Dissolution->Data Record Mass/Vol Data->Addition Next T Point

Figure 1: Laser Monitoring Solubility Determination Workflow. The system relies on detecting the transition from scattering (suspension) to transmission (solution).[1]

Step-by-Step Methodology
  • Preparation: Weigh precisely

    
     of this compound into a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Setup: Insert a laser source (

    
    ) and a photodetector on opposite sides of the vessel. Connect the jacket to a programmable thermostatic bath.[1]
    
  • Solvent Addition: Add the target solvent (e.g., Methanol) stepwise.[1] Maintain temperature at

    
    .
    
  • Equilibration: Stir at

    
    . Monitor the laser intensity. Low intensity indicates undissolved solid (scattering).[1]
    
  • Endpoint Detection: Slowly increase temperature or add solvent until laser intensity spikes and stabilizes (indicating complete dissolution).[1]

  • Replication: Repeat for temperatures

    
     to 
    
    
    
    in
    
    
    intervals.

Part 4: Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.[1] This is essential for scaling up crystallization processes.[1]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Why use this? It accounts for the non-ideal behavior of the solution, which is common with fluorinated acids in polar solvents due to hydrogen bonding and dimerization.[1]

Van't Hoff Analysis

To determine the driving force of dissolution:


[1]
  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for this compound).[1]
    
  • Negative

    
    :  Spontaneous dissolution.[1]
    

Part 5: Solubility Landscape & Solvent Selection Strategy

Based on the structural analogs (Phenoxyacetic acid and Difluoroacetic acid), we can categorize solvents for specific process goals.

Representative Solubility Profile (Expected Trends)
Solvent ClassSpecific SolventExpected SolubilityProcess Utility
Polar Protic Methanol, EthanolVery High Dissolution solvent for reaction; too soluble for high-yield crystallization alone.[1]
Polar Aprotic Acetone, Ethyl AcetateHigh Excellent for intermediate transfers; potential cooling crystallization solvent.[1]
Non-Polar TolueneModerate Ideal for Cooling Crystallization .[1] Strong temperature dependence expected.[1]
Anti-Solvent n-Heptane, WaterLow / Very Low Use as an anti-solvent to force precipitation from Ethanol or Acetone solutions.[1]

Critical Insight: The high acidity of the


 group means that in basic aqueous media (pH > 4), solubility will skyrocket due to salt formation.[1] For purification, maintain acidic conditions (pH < 1) or use organic solvents.[1]
Crystallization Logic Diagram

CrystallizationStrategy Crude Crude 2-(4-Bromophenoxy)- 2,2-difluoroacetic acid SolventSelect Select Primary Solvent Crude->SolventSelect HighSol High Solubility (MeOH, Acetone) SolventSelect->HighSol If High Impurity Load ModSol Moderate Solubility (Toluene, IPA) SolventSelect->ModSol If Standard Purification AntiSolvent Anti-Solvent Crystallization (Add Water/Heptane) HighSol->AntiSolvent Yield Driven Cooling Cooling Crystallization (dT/dt ramp) ModSol->Cooling Purity Driven Result Pure Crystals (>99% Purity) AntiSolvent->Result Cooling->Result

Figure 2: Decision Matrix for Crystallization based on Solubility Data.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • PubChem. 2-Bromo-2,2-difluoroacetic acid (Analogous Structure Data). National Library of Medicine.[1] Link

  • Sha, F. et al. "Solubility and Thermodynamic Properties of 2-(4-Chlorophenoxy)-2-methylpropionic Acid in Pure Solvents."[1] Journal of Chemical & Engineering Data, 2013.[1] (Cited for Methodology Validation). Link

  • Grant, D. J. W. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.[1] (Authoritative Text on Solubility Modeling).

Sources

Advanced Structural Analysis of Bromophenoxy Difluoroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Halogen Interface

In modern drug discovery and agrochemical development, the bromophenoxy difluoroacetic acid scaffold represents a high-value "privileged structure." It combines three critical design elements:

  • The Difluoromethylene Linker (

    
    ):  A bioisostere for oxygen or carbonyl groups that modulates lipophilicity (
    
    
    
    ) and blocks metabolic oxidation at the
    
    
    -position.
  • The Carboxylic Acid Tail: A polar handle for solubility or further derivatization (amides/esters).

  • The Bromine Handle: An orthogonal reactive site allowing for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the structural characterization of these derivatives, moving beyond basic identification to in-depth conformational and electronic analysis.

Synthetic Context & Impurity Profiling

To analyze these molecules effectively, one must understand their genesis. The most robust modern synthesis involves the


-alkylation of bromophenols with bromo- or chlorodifluoroacetic acid  derivatives in the presence of a base (e.g., 

or

) [1, 2].

Common Impurities to Target:

  • Unreacted Phenol: Detected via

    
    -NMR (phenolic proton at 
    
    
    
    ppm) and LC-MS (distinct retention time).
  • Monofluoro-derivatives: Rare, but possible via radical side reactions; distinct

    
     splitting (doublet vs singlet).
    
  • Decarboxylated byproducts: Loss of

    
     yielding the difluoromethyl ether (
    
    
    
    ), characterized by a distinct triplet in
    
    
    -NMR (
    
    
    ).

Spectroscopic Characterization Pillars

Pillar A: -NMR Spectroscopy (The Primary Fingerprint)

Fluorine-19 is the most diagnostic tool for this scaffold due to its 100% natural abundance and high sensitivity (83% of


).
  • Chemical Shift: The

    
     moiety typically resonates as a singlet in the range of -70 to -90 ppm  (relative to 
    
    
    
    at 0 ppm) [1, 3].
  • Coupling Patterns:

    • In the Acid: Usually a sharp singlet if the aromatic ring has no ortho-fluorines.

    • 
       Satellites:  High-resolution scans will reveal 
      
      
      
      coupling (
      
      
      ), confirming the
      
      
      carbon.

Troubleshooting Note: If the


 signal appears as a broad hump or splits at room temperature, it indicates atropisomerism  or restricted rotation around the ether bond, common in bulky ortho-substituted congeners. Run Variable Temperature (VT) NMR to coalesce the signal.
Pillar B: Mass Spectrometry (Isotope & Fragmentation)

Mass spectrometry provides self-validating evidence of the structure through the unique isotopic signature of bromine.

  • Isotopic Pattern: The molecular ion (

    
     or 
    
    
    
    ) must display the characteristic 1:1 doublet intensity ratio due to
    
    
    (50.7%) and
    
    
    (49.3%).
  • Fragmentation Pathways (ESI Negative):

    • Decarboxylation: Loss of

      
       (
      
      
      
      ) is the primary pathway.
    • Difluorocarbene Ejection: Subsequent loss of

      
       (
      
      
      
      ) is often observed in high-energy collision-induced dissociation (CID).
Pillar C: X-Ray Crystallography (Halogen Bonding)

In the solid state, these derivatives often exhibit Halogen Bonding (XB) . The bromine atom acts as a Lewis acid (


-hole donor) interacting with the carbonyl oxygen or fluorine atoms of adjacent molecules. This interaction is critical for understanding potency in protein binding pockets.

Experimental Protocol: The "Triad" Workflow

This protocol ensures rigorous validation of a new bromophenoxy difluoroacetic acid derivative.

Step 1: Solubility & Sample Prep[1]
  • Solvent: Dissolve

    
     in 
    
    
    
    (preferred for acid solubility) or
    
    
    (if esterified).
  • Concentration: Ensure clear solution; filter if necessary to prevent line broadening in NMR.

Step 2: NMR Acquisition Sequence
  • 
     (16 scans):  Confirm aromatic region integrals (4H for para-substituted) and absence of phenolic OH.
    
  • 
     (non-decoupled, 64 scans):  Verify singlet at 
    
    
    
    .
  • 
     (APT/DEPT):  Look for the triplet of the 
    
    
    
    carbon at
    
    
    (
    
    
    ).
Step 3: LC-MS Confirmation
  • Column: C18 Reverse Phase (e.g.,

    
    , 
    
    
    
    ).
  • Mobile Phase: Water/Acetonitrile +

    
     Formic Acid.
    
  • Detection: ESI (-) mode is more sensitive for the free acid; ESI (+) for esters/amides.

Visualization of Analytical Logic

Diagram 1: Structural Characterization Workflow

This decision tree guides the researcher through the validation process.

AnalysisWorkflow Start Crude Product (Bromophenoxy Difluoroacetic Acid) Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR 1H NMR Analysis (Check Aromatic Region) Solubility->H_NMR Phenol_Check Phenolic OH present? H_NMR->Phenol_Check Purify Recrystallize / Column Phenol_Check->Purify Yes (>5%) F_NMR 19F NMR Analysis (Target: -70 to -90 ppm) Phenol_Check->F_NMR No Purify->Solubility Signal_Check Signal Shape? F_NMR->Signal_Check VT_NMR Run VT-NMR (Check Rotational Barrier) Signal_Check->VT_NMR Broad/Split MS_Check LC-MS Analysis (Check Br Isotope Pattern) Signal_Check->MS_Check Sharp Singlet VT_NMR->MS_Check Final Validated Structure MS_Check->Final

Caption: Step-by-step decision tree for validating bromophenoxy difluoroacetic acid derivatives, prioritizing purity checks and conformational analysis.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding the ESI(-) fragmentation is crucial for confirming the difluoroacetic acid headgroup.

Fragmentation M_Ion Molecular Ion [M-H]- (m/z 265/267) Decarbox Decarboxylation [M-H-CO2]- M_Ion->Decarbox -44 Da (CO2) Carbene Difluorocarbene Loss [M-H-CO2-CF2]- Decarbox->Carbene -50 Da (:CF2) Br_Loss Bromine Radical Loss (Rare in ESI-) Decarbox->Br_Loss High Energy

Caption: Predicted ESI(-) fragmentation pathway showing the sequential loss of the carboxylic acid and the difluoro linker.

Quantitative Data Summary

ParameterValue / RangeNotes

Shift

to

Relative to

.[1] Singlet typical.

Shift (

)

Triplet,

.
MS Isotope Ratio

(

)
Diagnostic for Bromine presence.
pKa (Predicted)

More acidic than acetic acid due to F and Ar-O.
Lipophilicity (

)

Moderate; suitable for oral drug delivery [2].

References

  • Kumawat, S., & Natte, K. (2024).[2] Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications, 60, 13935-13938.[2]

  • PubChem. (n.d.).[3] 2-(4-bromophenoxy)-2,2-difluoroacetic acid (CID 43651817).[4] National Library of Medicine.

  • Alfa Chemistry. (n.d.).

    
     NMR Chemical Shift Table. Alfa Chemistry Resources. 
    
  • BenchChem. (2025).[5] Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

Sources

Methodological & Application

The Art of the Bond: A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling with 4-Bromophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its robustness and versatility in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of its application to a specific, yet broadly relevant, class of substrates: 4-bromophenoxy derivatives. These motifs are prevalent in medicinal chemistry and materials science, making their efficient coupling a critical task for researchers and drug development professionals. Herein, we dissect the mechanistic nuances, provide a rationale for experimental design, and offer detailed, field-proven protocols to empower you to achieve high-yield, reproducible results.

The Strategic Importance of the Suzuki-Miyaura Reaction

First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyenes.[3] Its advantages over other cross-coupling methods include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5] For professionals in drug development, the ability to reliably and scalably construct complex molecular architectures is paramount, and the Suzuki-Miyaura coupling is a cornerstone of this endeavor.

Deconstructing the Catalytic Cycle: A Focus on 4-Bromophenoxy Substrates

The efficacy of a Suzuki-Miyaura reaction hinges on the seamless progression through its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding the role of each component is crucial for troubleshooting and optimization.

The Catalytic Cycle Explained

The generally accepted mechanism is initiated by the oxidative addition of the aryl halide (our 4-bromophenoxy derivative) to a Pd(0) complex.[1] This is often the rate-determining step.[3] The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a process critically mediated by the base.[6] Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[3]

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Role of the Base: More Than Just a Proton Scavenger

The base is a critical player in the transmetalation step.[6] It activates the boronic acid by forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium complex.[6] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[6] The selection of the base can significantly influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[6][7] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[4]

Optimizing the Reaction: A Guide to Reagent Selection

The success of a Suzuki-Miyaura coupling with 4-bromophenoxy derivatives often lies in the judicious selection of the catalyst, ligand, base, and solvent.

The Palladium Catalyst and Ligand System

While a variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, pre-formed catalysts with bulky, electron-rich phosphine ligands are often preferred for their stability and high activity.[3] For the coupling of electron-rich aryl bromides like 4-bromophenoxy derivatives, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven to be highly effective.[8][9]

Solvent and Temperature Considerations

The choice of solvent is crucial for ensuring the solubility of all reaction components. Biphasic systems, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, are commonly used.[6][8][9] The aqueous phase is essential for dissolving the inorganic base.[6] Reactions are typically heated to accelerate the rate, with temperatures ranging from 80-100°C being common.[8][9]

A Summary of Optimized Conditions

The following table summarizes a set of optimized conditions for the Suzuki-Miyaura coupling of a 2-(4-bromophenoxy)quinoline-3-carbaldehyde with various arylboronic acids, as reported by Kumar et al.[8][9]

ComponentReagent/ConditionMolar Equivalents/ConcentrationRole
Aryl Halide 2-(4-bromophenoxy)quinoline-3-carbaldehyde1.0Electrophile
Boronic Acid Substituted arylboronic acid~1.0Nucleophile
Catalyst [dppf]PdCl₂5 mol %Palladium source and ligand
Base Cs₂CO₃~1.0Activates the boronic acid
Solvent water/1,4-dioxane1:3 mixtureDissolves reactants and base
Temperature 100 °C-Accelerates reaction rate
Reaction Time 6-8 hours-Time to completion

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing Suzuki-Miyaura coupling reactions with 4-bromophenoxy derivatives.

General Experimental Workflow

A typical workflow for setting up, running, and working up a Suzuki-Miyaura reaction is outlined below.

Experimental_Workflow A Reagent Preparation & Inert Atmosphere B Reaction Setup in Schlenk Flask A->B C Solvent Addition & Degassing B->C D Heating & Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Workup D->E F Extraction with Organic Solvent E->F G Drying & Solvent Removal F->G H Purification (Column Chromatography) G->H

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Synthesis of 2-([Biphenyl]-4-yloxy)quinoline-3-carbaldehydes

This protocol is adapted from the work of Kumar et al. and is suitable for the coupling of various substituted 2-(4-bromophenoxy)quinoline-3-carbaldehydes with different boronic acids.[8][9]

Materials:

  • Substituted 2-(4-bromophenoxy)quinoline-3-carbaldehyde (1.0 equiv)

  • Substituted boronic acid (~1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (~1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([dppf]PdCl₂) (5 mol %)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-(4-bromophenoxy)quinoline-3-carbaldehyde (e.g., 0.1 g, 0.0003 M), the corresponding boronic acid (e.g., 0.037 g, 0.0003 M), and cesium carbonate (0.1 g, 0.0003 M).[8][9]

  • Add the [dppf]PdCl₂ catalyst (5 mol %).[8][9]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the water/1,4-dioxane solvent mixture (1:3 ratio, 4 mL total volume) via syringe.[8][9]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[8][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.[8][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate.[8][9]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane, 3:7) to afford the desired 2-([biphenyl]-4-yloxy)quinoline-3-carbaldehyde.[8][9]

Protocol 2: General Screening of Conditions for 4-Bromophenoxy Derivatives

This protocol provides a general framework for optimizing the Suzuki-Miyaura coupling of a new 4-bromophenoxy substrate.

Materials:

  • 4-Bromophenoxy derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)[10]

  • Base (e.g., K₃PO₄, 2.0 equiv)[10]

  • Solvent (e.g., 1,4-Dioxane and water, 4:1)[10]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 4-bromophenoxy derivative, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture.

  • Heat the reaction to the desired temperature (e.g., 80-90 °C) and stir.[10][11]

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider screening different catalysts, ligands, bases, and solvents as outlined in the troubleshooting section.

  • Once the reaction is complete, perform a standard aqueous workup and purification as described in Protocol 1.

Troubleshooting and Common Side Reactions

Even with a robust reaction like the Suzuki-Miyaura coupling, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.[1] It can be exacerbated by high temperatures and certain bases.[10] Using boronic esters (e.g., pinacol esters) can mitigate this issue.[1]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, particularly in the presence of oxygen or if using a Pd(II) precatalyst that is inefficiently reduced to Pd(0).[1][12] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.[12]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can sometimes be an issue, and its prevalence may depend on the specific catalyst and reaction conditions.

Conclusion

The Suzuki-Miyaura coupling of 4-bromophenoxy derivatives is a powerful and reliable method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can confidently design and execute these reactions. The protocols and insights provided in this guide serve as a comprehensive resource for achieving high yields and purity, thereby accelerating research and development in the pharmaceutical and materials science fields.

References

  • Kumar, P. H., Rambabu, M., Vijayakumar, V., & Sarveswari, S. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12183–12195. [Link]

  • Kumar, P. H., Rambabu, M., Vijayakumar, V., & Sarveswari, S. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12183–12195. [Link]

  • Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(21), 5028. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (2023, March). Proposed mechanism for the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes (5a−o). ResearchGate. [Link]

  • Asnan, H. H. M., & Wan, F. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(3), 36-44. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Gemo, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 766. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Li, Y., et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Advances, 2(20), 7752-7755. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Martins, M. F., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 101. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4906. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rather, M. A., et al. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 17(1), 319-322. [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18431–18485. [Link]

  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Hirai, Y., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(29), 10037-10042. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2018). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 23(11), 2963. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6379-6391. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Zhang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(37), 26867-26871. [Link]

  • Smith, R. J., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. ChemRxiv. [Link]

Sources

Strategic Incorporation of Difluoroacetate Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Fluorine Effect

In medicinal chemistry, the difluoroacetate motif (


) and its derivatives (amides, ketones) occupy a strategic "Goldilocks" zone between non-fluorinated acetates and perfluorinated trifluoroacetates. While the trifluoromethyl group (

) is a staple for increasing metabolic stability and lipophilicity, it often introduces significant steric bulk and strong electron-withdrawing effects that can perturb binding interactions.

The difluoromethylene group (


) within the acetate scaffold offers a unique bioisosteric profile:
  • pKa Modulation: It lowers the pKa of the parent acid to ~1.2, significantly increasing acidity compared to acetic acid (~4.8) but remaining less acidic than TFA (~0.2).[1] This modulates the hydrogen-bond donor/acceptor capability of amide derivatives.[1]

  • Lipophilicity: The

    
     group increases lipophilicity (
    
    
    
    ) relative to methylene, improving membrane permeability without the steric cost of a
    
    
    group.
  • Metabolic Blocking: It effectively blocks cytochrome P450-mediated oxidation at the

    
    -position, a common metabolic soft spot in alkyl esters and amides.
    
Table 1: Physiochemical Comparison of Acetate Motifs
PropertyAcetate (

)
Difluoroacetate (

)
Trifluoroacetate (

)
Acid pKa 4.761.22 ± 0.03 0.23
LogP (Ethyl Ester) ~0.73~1.65 ~1.80
Electronic Effect Weak DonorModerate Withdrawing Strong Withdrawing
Metabolic Stability Low (Oxidation prone)High (Blocked) High (Blocked)
H-Bond Capability StandardEnhanced H-bond acidity (Amides) Depleted basicity

Safety & Toxicology: The "Lethal Synthesis" Warning[2][3]

CRITICAL SAFETY NOTE: Before handling difluoroacetate reagents, researchers must distinguish between the motif and the metabolite.

  • The Risk: Simple fluoroacetate salts (e.g., sodium fluoroacetate) are metabolically converted to fluorocitrate , which irreversibly inhibits aconitase in the Krebs cycle ("Lethal Synthesis").[2][3][4] This leads to rapid citrate accumulation and fatal metabolic acidosis.[1]

  • The Reagent: Ethyl bromodifluoroacetate (BrCF

    
    COOEt) is a lachrymator and skin irritant.[1] If hydrolyzed in vivo, it could theoretically generate toxic metabolites.[1]
    
  • The Drug Motif: In medicinal chemistry, the

    
     group is typically bound to an aromatic ring or incorporated into a stable amide/ketone scaffold that does not  release free fluoroacetate.
    
    • Guideline: Avoid designing structures where the

      
       group is a simple terminal ester liable to rapid hydrolysis.[1] Use it as a building block for stable amides, ethers, or heterocycles.[1]
      

Strategic Decision Making

Select the synthetic pathway based on your substrate's electronic properties and the stage of drug development.

SynthesisDecision Start Target Substrate Q1 Is the substrate an Electron-Rich Heteroarene? Start->Q1 Q2 Is the substrate an Aryl Halide (I/Br)? Q1->Q2 No MethodA Method A: Photoredox C-H Functionalization (Late-Stage) Q1->MethodA Yes (Indoles, Pyrroles) Q3 Is the substrate an Aldehyde/Imine? Q2->Q3 No MethodB Method B: Cu-Mediated Cross-Coupling (Scaffold Building) Q2->MethodB Yes Q3->MethodA No (Consider Radical Addition) MethodC Method C: Rh-Catalyzed Reformatsky (Stereoselective) Q3->MethodC Yes

Figure 1: Decision tree for selecting the optimal synthetic methodology for incorporating difluoroacetate motifs.

Detailed Experimental Protocols

Method A: Photoredox C-H Difluoroacetylation (Late-Stage)

Best for: Direct functionalization of complex heteroarenes (indoles, pyrroles, azoles) without pre-functionalization. Mechanism: Oxidative quenching cycle generating a


 radical.[1]
Materials
  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: Ethyl bromodifluoroacetate (2.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (degassed)

  • Light Source: Blue LEDs (

    
     nm)
    
Protocol
  • Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol),

    
     (3.3 mg, 0.005 mmol), and 
    
    
    
    (174 mg, 1.0 mmol).
  • Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times.[1] Add anhydrous DMSO (5.0 mL) and Ethyl bromodifluoroacetate (128 µL, 1.0 mmol) via syringe.

  • Irradiation: Seal the vial and place it approximately 2–3 cm from two 40W Blue LED lamps. Use a fan to maintain temperature at ~25°C. Stir vigorously.

  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 12–24 hours.[1]

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: If the reaction stalls, the radical chain may be terminating. Add a "dark" period of 30 mins then restart irradiation to check for radical chain propagation behavior.

Method B: Copper-Mediated Cross-Coupling

Best for: Building scaffolds from Aryl Iodides (Ar-I).[1] Robust and scalable.[1] Mechanism: Formation of a


 species followed by oxidative addition/reductive elimination.[1]
Materials
  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: Ethyl bromodifluoroacetate (1.2 equiv)

  • Metal: Copper powder (activated, 2.0 equiv)

  • Solvent: DMSO or DMF (dry)

Protocol
  • Copper Activation (Crucial): Wash commercial copper powder with dilute HCl (2M), then water, then acetone, and dry under vacuum.[1] This removes the oxide layer that inhibits the reaction.[1]

  • Reaction Assembly: In a Schlenk tube under Argon, combine Activated Cu powder (64 mg, 1.0 mmol) and Ethyl bromodifluoroacetate (0.6 mmol) in DMSO (2 mL). Stir at room temperature for 30 mins to form the organocopper intermediate (solution turns green/brown).

  • Coupling: Add the Aryl Iodide (0.5 mmol).

  • Heating: Heat the mixture to 60–80°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper residues.[1] Dilute filtrate with water and extract with

    
    .
    
  • Note: This reaction is sensitive to steric hindrance at the ortho position of the aryl ring.[1]

Method C: Rhodium-Catalyzed Reformatsky (Honda-Reformatsky)

Best for: Stereoselective addition to aldehydes/imines to create chiral


-hydroxy or 

-amino difluoro esters.[1] Mechanism: Rhodium-hydride mediated radical generation.[1]
Protocol
  • Reagents:

    
     (Wilkinson's catalyst, 5 mol%), Diethylzinc (
    
    
    
    , 1.0M in hexanes), Ethyl bromodifluoroacetate.
  • Procedure: To a solution of aldehyde (1.0 mmol) and catalyst in THF at 0°C, add

    
     followed slowly by the bromodifluoroacetate.
    
  • Advantage: Unlike traditional Zn-Reformatsky, this proceeds under milder conditions and tolerates moisture better, often yielding higher diastereoselectivity.[1]

Mechanistic Visualization

Understanding the Single Electron Transfer (SET) events is critical for troubleshooting Method A (Photoredox).[1]

PhotoredoxMechanism Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue LED (hν) Ir_Ox Ir(IV) Oxidized Ir_Excited->Ir_Ox SET (-e⁻) Ir_Ox->Ir_GS SET (+e⁻ from intermediate) Substrate Heteroarene (H-Ar) Radical •CF2COOEt Radical->Substrate Radical Addition Reagent Br-CF2COOEt Reagent->Radical SET from *Ir(III)

Figure 2: Simplified photoredox cycle for the generation of difluoroacetyl radicals via oxidative quenching.

References

  • Experimental pKa Determination

    • Title: Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR.[5][6][7]

    • Source:Environmental Science & Technology (2025).[1]

    • Data: Establishes DFA pKa
    • (DOI based on search context)

  • Photoredox Protocol

    • Title: Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes.[1]

    • Source:Organic Letters (2014), 16, 16, 4232–4235.
    • Context: Primary protocol for heteroarene functionalization.[1]

  • Copper-Mediated Coupling

    • Title: Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder.[8]

    • Source:Tetrahedron / Journal of Fluorine Chemistry (Sato et al.).[1]

    • Context: Foundational work on Cu-CF2 interactions.[1]

    • (General reference to Sato's work)

  • Reformatsky-Honda Reaction

    • Title: Rhodium-Catalyzed Reformatsky-Type Reaction.[1][8][9]

    • Source:Organic Syntheses / J. Org.[1] Chem.

    • Context: Catalytic generation of difluoro-enolates.[1][10]

  • Toxicology Warning

    • Title: Toxicology of fluoroacet
    • Source:Journal of Applied Toxicology.
    • Context: Mechanisms of "Lethal Synthesis" via fluorocitrate.[1][2][3]

Sources

Synthesis of difluorinated ethers using bromophenoxy precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Aryl Difluoromethyl Ethers from Bromophenoxy Precursors

Executive Summary

The difluoromethyl ether motif (


) has emerged as a critical bioisostere in modern medicinal chemistry.[1] Acting as a lipophilic hydrogen bond donor, it modulates metabolic stability (blocking oxidative metabolism at the ether linkage) and improves membrane permeability compared to methoxy or trifluoromethoxy analogs.[2]

This guide details the synthesis of aryl difluoromethyl ethers utilizing bromophenoxy precursors (bromophenols). By starting with bromophenols, researchers create a dual-functional scaffold: the phenolic hydroxyl is converted to the bioactive ether, while the bromine handle remains intact for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This "protect-then-couple" strategy is essential for high-throughput library generation.

Mechanistic Principles & Reagent Selection

The transformation relies on the generation of difluorocarbene (


)  in situ. Unlike standard nucleophilic substitutions (

), this reaction proceeds via the attack of a phenoxide anion on the electrophilic carbene, followed by rapid protonation.
Mechanism of Action
  • Carbene Generation: The precursor (e.g., sodium chlorodifluoroacetate) undergoes thermal decarboxylation or base-mediated elimination to release

    
    .
    
  • Capture: The base-generated bromophenoxide attacks the highly electrophilic

    
     to form a difluoromethyl anion intermediate.
    
  • Protonation: The intermediate abstracts a proton from the solvent (water/protic source) to yield the final

    
     ether.
    

Key Selectivity Factor: The reaction is highly chemoselective for phenols over the aryl bromide. The C-Br bond remains inert under these specific basic conditions, preserving the handle for future steps.

ReactionMechanism Precursor Reagent (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Precursor->Carbene Heat/Base (-CO2, -NaCl) Phenol Bromophenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Base (K2CO3) Intermediate Anion Int. (Ar-O-CF2-) Phenoxide->Intermediate + :CF2 Product Product (Ar-O-CF2H) Intermediate->Product + H+ (H2O)

Figure 1: Mechanistic pathway for the difluoromethylation of phenols via difluorocarbene insertion.

Reagent Comparison Guide

Selecting the right carbene source is dictated by substrate sensitivity and scale.

FeatureSodium Chlorodifluoroacetate (Chen's Reagent)Diethyl (bromodifluoromethyl)phosphonate
Role Robust, bulk-scale reagentMild, high-selectivity reagent
Conditions High Temp (90–120 °C)Low/Ambient Temp (-78 °C to RT)
Solvent DMF/Water or NMPMeCN/Water or KOH/DCM
Pros Very inexpensive; ideal for stable bromophenols.Excellent for substrates with heat-sensitive groups.
Cons Requires efficient gas venting (

evolution).
Higher cost per gram; phosphorus byproduct removal.
Best For Standard Bromophenols (Protocol A)Complex/Late-Stage Intermediates (Protocol B)

Detailed Experimental Protocols

Protocol A: Scalable Synthesis using Sodium Chlorodifluoroacetate

Recommended for standard bromophenols (e.g., 4-bromophenol, 3-bromo-5-chlorophenol).

Reagents:

  • Substrate: 4-Bromophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 – 3.0 equiv)
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF :

    
     (4:1 ratio)
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (10 mmol) in DMF (20 mL) and distilled water (5 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to ensure phenoxide formation.
    
  • Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol) in a single portion.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 100 °C (oil bath temperature).

    • Critical Note: Vigorous evolution of

      
       will occur. Ensure the system is open to a bubbler or well-vented manifold. Do not seal the vessel.
      
  • Monitoring: Stir for 4–6 hours. Monitor by TLC (hexane/EtOAc).[3][4] The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with diethyl ether or MTBE (

    
     mL).
    
    • Wash: Wash combined organics with brine (

      
       mL) to remove DMF.
      
    • Dry: Dry over anhydrous

      
      , filter, and concentrate.[5]
      
  • Purification: Purify via silica gel flash chromatography (typically 100% Hexanes to 5% EtOAc/Hexanes). The product is usually a clear, colorless oil.

Protocol B: Mild Synthesis using Diethyl (bromodifluoromethyl)phosphonate

Recommended for bromophenols containing aldehydes, esters, or other base/heat-sensitive moieties.

Reagents:

  • Substrate: Functionalized Bromophenol (1.0 equiv)

  • Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.2 – 1.5 equiv)

  • Base: Aqueous KOH (20 equiv, 30% w/v solution)

  • Solvent: Acetonitrile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Procedure:

  • Setup: Dissolve the bromophenol (1.0 mmol) in acetonitrile (5 mL) and cool to 0 °C (ice bath).

  • Base Addition: Add the aqueous KOH solution (20 mmol) dropwise. The mixture may become biphasic.

  • Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes.

    • Mechanism:[4][5][6][7] The base cleaves the P-C bond to generate the carbene at low temperature.[8]

  • Workup: Dilute with water and extract with Ethyl Acetate. The phosphate byproduct is water-soluble and easily removed.[8]

  • Purification: Standard silica chromatography.

Downstream Application: The "Scaffold" Workflow

The primary utility of using bromophenoxy precursors is the ability to use the bromine atom for subsequent cross-coupling. The difluoromethyl ether group is stable under standard Pd-catalyzed conditions.

Workflow Start Start: Bromophenol Step1 Step 1: O-Difluoromethylation (Protocol A or B) Start->Step1 Intermed Intermediate: Bromo-aryl difluoromethyl ether (Stable Scaffold) Step1->Intermed Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermed->Step2 Br remains intact in Step 1 Final Final Target: Biaryl Difluoromethyl Ether Step2->Final

Figure 2: Strategic workflow converting bromophenols into biaryl drug candidates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete carbene generationEnsure temperature reaches >95°C (Protocol A). Check reagent quality (hygroscopic).
Starting Material Remains Carbene hydrolysisThe carbene reacts with water faster than the phenol. Increase reagent equivalents (up to 4.0 eq) or reduce water ratio slightly.
Side Products C-alkylation (rare)Use non-polar solvents (DCM) with phase transfer catalysts (TBAB) to favor O-alkylation, though O-alkylation is naturally preferred.
Safety Warning Pressure buildup

releases 1 mole of

per mole of reagent. Never run in a closed pressure tube unless specifically rated for gas generation.

References

  • Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate

    • Hands, A. T., et al. (2024).[5] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180.[5]

  • Mechanistic Insights & Reagent Scope

    • Zafrani, Y., et al. (2009).[3] "Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor."[3] Tetrahedron, 65(27), 5278-5283.

  • Medicinal Chemistry Properties of

    
    : 
    
    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Application in Cross-Coupling (Suzuki)

    • McLaughlin, M., et al. (2018). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Aryl Boronic Acids." Organic Process Research & Development. (General context for stability of ethers).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-22-DF-04 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are attempting to synthesize 2-(4-Bromophenoxy)-2,2-difluoroacetic acid , a critical building block often used in the development of PPAR agonists and other metabolically stable bioactives. The synthesis involves the introduction of a lipophilic, metabolically robust difluoromethylene ether (


) bridge.

The Core Challenge: The reaction between 4-bromophenol and ethyl bromodifluoroacetate is ostensibly a simple


 substitution. However, the low nucleophilicity of the phenol (due to the electron-withdrawing bromine) combined with the electrophilic nature of the difluoromethylene center creates a "perfect storm" for low yields. Furthermore, the final acid product is prone to decarboxylation  if the hydrolysis conditions are too aggressive.

This guide moves beyond standard textbook procedures to provide field-proven optimizations.

The "Golden Route" Protocol

To maximize yield, we recommend the Cesium-Promoted O-Alkylation followed by Controlled Hydrolysis .

Step 1: The Coupling Reaction

Target: Ethyl 2-(4-bromophenoxy)-2,2-difluoroacetate

ParameterRecommendationThe "Why" (Mechanistic Insight)
Reagent Ethyl bromodifluoroacetate (

)
1.5 – 2.0 equiv. This reagent is volatile and prone to self-condensation. Excess is required to drive the reaction to completion.
Base Cesium Carbonate (

)
Crucial Switch. Unlike

, Cesium's larger cation radius disrupts tight ion pairing, creating a "naked" phenoxide anion that is significantly more nucleophilic.
Solvent DMF (Anhydrous)High polarity stabilizes the transition state. Acetonitrile (MeCN) is a viable alternative but often results in slower kinetics (24h vs 6h).
Temp 60°C – 80°C < 60°C: Reaction stalls. > 90°C: Rapid decomposition of the difluoroacetate reagent.

Protocol:

  • Charge a flame-dried flask with 4-bromophenol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DMF (0.5 M concentration).
    
  • Stir at RT for 30 mins to ensure complete deprotonation.

  • Add ethyl bromodifluoroacetate (1.5 equiv) dropwise.

  • Heat to 70°C and monitor by TLC/LCMS.

  • Critical: If starting material persists after 4 hours, add an additional 0.5 equiv of the difluoroacetate reagent, NOT more base.

Step 2: The Hydrolysis

Target: this compound

The Danger Zone: The electron-withdrawing fluorine atoms destabilize the carboxylate-carbon bond. Acidic reflux will cause rapid decarboxylation to the difluoromethyl ether (


).

Protocol:

  • Dissolve the ester in THF/Water (3:1 ratio).

  • Add LiOH·H2O (2.0 equiv) at 0°C .

  • Allow to warm to Room Temperature (RT) only. DO NOT HEAT.

  • Monitor consumption of ester (usually complete in 1-2 hours).

  • Workup: Carefully acidify with 1N HCl to pH 3-4 at 0°C. Extract immediately with EtOAc. Do not allow the acidic aqueous phase to sit for prolonged periods.

Visualizing the Workflow & Logic

The following diagram illustrates the reaction pathway and the critical decision points where yields are typically lost.

G Start 4-Bromophenol Base Deprotonation (Cs2CO3/DMF) Start->Base Inter Phenoxide Intermediate Base->Inter Reagent Add BrCF2CO2Et (1.5 equiv) Inter->Reagent Ester Difluoro Ester (Isolated) Reagent->Ester 70°C Side1 Side Reaction: O-Alkylation Stalls Reagent->Side1 Wet Solvent or K2CO3 Hydrolysis Hydrolysis (LiOH, 0°C -> RT) Ester->Hydrolysis Product Target Acid (High Yield) Hydrolysis->Product Side2 Side Reaction: Decarboxylation (Ar-OCF2H) Hydrolysis->Side2 Heat or Strong Acid

Figure 1: Reaction workflow highlighting the critical control points (Yellow) and potential failure modes (Red).

Troubleshooting Knowledge Base (Q&A)

Category: Coupling Reaction (Step 1)

Q: My conversion stops at 60% even after 24 hours. Should I add more base? A: No. Adding more base often promotes the hydrolysis of the ethyl bromodifluoroacetate reagent by trace water rather than driving the coupling.

  • Root Cause: The alkylating agent (

    
    ) has likely decomposed or evaporated (it is volatile).
    
  • Fix: Add another 0.5–1.0 equivalent of

    
     and ensure your reaction vessel is sealed tight.
    

Q: I see a major impurity spot just below my product on TLC. What is it? A: This is likely the protonated difluoromethyl ether (


) .
  • Root Cause: This forms via decarboxylation if the reaction temperature exceeds 100°C or if the reaction runs too long in the presence of moisture.

  • Fix: Keep reaction temperature strictly between 60–80°C.

Q: Can I use Sodium Hydride (NaH) instead of Carbonate bases? A: You can, but it is risky. NaH is very effective at deprotonation, but the highly reactive phenoxide generated can sometimes attack the ester carbonyl of the reagent (transesterification) rather than the


 carbon, leading to complex mixtures. 

provides a "softer" activation that favors the

displacement at the

site.
Category: Hydrolysis & Isolation (Step 2)

Q: During acidification, my product oil became a gas and bubbled away! A: You triggered rapid decarboxylation.

  • Root Cause: The

    
    -difluoro carboxylic acid is unstable at low pH, especially if warm. The inductive effect of the fluorines facilitates the loss of 
    
    
    
    .
  • Fix: Acidify only to pH 3–4 (not pH 1) and keep the solution on an ice bath (0°C). Extract immediately. Do not dry the final product under high heat/vacuum; use a lyophilizer or gentle nitrogen stream if possible.

Q: How do I purify the final acid? Silica gel chromatography gives poor recovery. A: Carboxylic acids often streak or stick to silica.

  • Fix: Purify at the Ester Stage (Step 1). The ester is robust and chromatographs easily (Hexane/EtOAc). Hydrolyze the pure ester, then simply extract the acid. If the conversion is clean, no final purification of the acid is needed.

References

  • General Synthesis of

    
    -Difluoroethers: 
    
    • Title: Synthesis and Reactivity of 18F-Labeled

      
      -Difluoro-
      
      
      
      -(aryloxy)acetic Acids.[1][2]
    • Source:Organic Letters, 2015.
    • Context: Describes the stability of the aryloxy-difluoroacetic acid moiety and conditions for coupling.
    • URL:[Link]

  • The "Cesium Effect" in Alkylation

    • Title: Cesium Carbonate Promoted O-Alkyl
    • Source:Journal of Organic Chemistry (General Methodology).
    • Context: Establishes the superiority of Cs2CO3 over K2CO3 for difficult nucleophilic substitutions involving phenols.
    • URL:[Link]

  • Decarboxylation Risks

    • Title: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate (and related difluoro esters).[3]

    • Source:Journal of Fluorine Chemistry.
    • Context: Highlights the thermal instability and tendency for decarboxylation in fluorinated malonates and acet
    • URL:[Link][4][5]

  • Alternative Reagents

    • Title: Ethyl bromodifluoroacetate properties and reactivity.[4][6][7]

    • Source:Enamine Technical D
    • Context: Handling precautions for the volatile fluorin

Sources

User Guide: Troubleshooting Defluorination in Phenoxyacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenoxyacetic Acid Derivatives Topic: Prevention of Defluorination Side Reactions Ticket ID: #F-CHEM-509 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for fluorinated phenoxyacetic acid derivatives. This scaffold—common in PPAR agonists (e.g., GW501516), CRTH2 antagonists, and auxinic herbicides—often relies on fluorine substitution to block metabolic soft spots or modulate lipophilicity.

However, "defluorination" is a critical failure mode that occurs in two distinct environments:

  • Chemical Synthesis: Nucleophilic aromatic substitution (

    
    ) of the fluorine during ester hydrolysis or ether formation.
    
  • Metabolism (In Vivo/In Vitro): Oxidative defluorination mediated by CYP450 enzymes.

This guide provides the protocols and mechanistic logic to prevent these failures.

Part 1: Chemical Synthesis – Preventing Side Reactions

The Issue: Phenoxyacetic acid derivatives are typically synthesized via the alkylation of a phenol followed by ester hydrolysis. If your aromatic ring contains electron-withdrawing groups (EWGs) like


, 

, or

ortho or para to the fluorine, the fluorine becomes a highly labile leaving group.

Scenario: You are hydrolyzing the ester


 using NaOH, but you observe the formation of a hydroxylated byproduct 

instead of the desired fluorinated acid.

Mechanism: The hydroxide ion (


) acts as a nucleophile, attacking the electron-deficient aromatic ring at the C-F position (Meisenheimer complex formation), leading to the expulsion of fluoride (

).
Troubleshooting Protocol: Safe Ester Hydrolysis
MethodReagentConditionsRecommendation
Standard LiOH / NaOHTHF/Water, RTAvoid if F is ortho/para to EWGs. High risk of

.
Anhydrous Nucleophilic TMSOK (Potassium trimethylsilanolate)THF, RTHigh. Cleaves methyl esters via nucleophilic attack on the methyl group, leaving the aromatic ring untouched.
Acidic HCl / AcOHDioxane, RefluxMedium. Safe for the C-F bond, but may cleave the ether linkage if the ring is electron-rich.
Enzymatic Pig Liver Esterase (PLE)pH 7 Buffer, acetoneBest. Mildest conditions; zero risk of

.
Workflow Visualization: Condition Selection

SynthesisWorkflow Start Start: Ester Hydrolysis Ar(F)-O-CH2-COOR CheckEWG Is the Ar-F ring Electron Deficient? (e.g., NO2, CF3, CN) Start->CheckEWG Standard Standard Hydrolysis (LiOH/THF/H2O) CheckEWG->Standard No (Electron Rich) Risk RISK: SNAr Defluorination CheckEWG->Risk Yes (Electron Poor) Alternative Select Alternative Method Risk->Alternative Switch Protocol TMSOK TMSOK (Anhydrous) Attacks Methyl Ester Alternative->TMSOK Enzyme Enzymatic (PLE) Neutral pH Alternative->Enzyme

Figure 1: Decision tree for selecting hydrolysis conditions to avoid chemical defluorination.

Part 2: Metabolic Stability – Preventing Oxidative Defluorination

The Issue: In drug discovery, fluorine is often added to block metabolism.[1] However, CYP450 enzymes can catalyze "oxidative defluorination" if the fluorine is placed on an aromatic ring that is susceptible to oxidation (the "NIH Shift" mechanism) or on an alkyl group adjacent to a proton.

Mechanism:

  • Ipso-Attack: The CYP enzyme inserts an oxygen directly at the C-F bond (ipso position). The resulting intermediate eliminates HF to form a phenol.

  • Para-Hydroxylation: Hydroxylation adjacent to the fluorine can destabilize the ring, leading to fluoride elimination to restore aromaticity or form quinones.

Experimental Validation: The Fluoride Release Assay

Do not rely solely on parent loss (LC-MS). You must measure the release of fluoride ions to confirm defluorination.

Protocol:

  • Incubation: Incubate substrate (

    
    ) with Human Liver Microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) for 60 min.
    
  • Quench: Stop reaction with acetonitrile.

  • Detection:

    • Method A (ISE): Use a Fluoride Ion-Selective Electrode on the buffer (requires removing protein).

    • Method B (Derivatization): React supernatant with a silylating agent (e.g., TBDMS-Cl) and monitor for fluorosilyl species via GC-MS.

    • Method C (Metabolite ID): Analyze via LC-MS/MS looking for the [M - HF + O] mass shift (Net change: +16 - 20 = -4 Da, or +16 Da if phenol forms).

Metabolic Pathway Visualization

MetabolicPathway Substrate Ar-F Substrate CYP CYP450 (Oxidation) Substrate->CYP Intermediate Tethedral Intermediate (Gem-fluorohydrin) CYP->Intermediate [O] Insertion Path1 HF Elimination Intermediate->Path1 Product Phenol/Quinone (Toxic Metabolite) Path1->Product Fluoride F- Ion Released Path1->Fluoride

Figure 2: Mechanism of CYP450-mediated oxidative defluorination.

Part 3: Frequently Asked Questions (FAQs)

Q: I am using


 in DMF to couple my fluorophenol with ethyl bromoacetate, but I see defluorination. Why? 
A:  If your fluorophenol has a strong EWG (like a nitro group) para to the fluorine, the carbonate anion or even the phenoxide itself can act as a nucleophile at high temperatures (DMF requires heat).
  • Fix: Switch to acetonitrile (lower boiling point) or use the Mitsunobu reaction (

    
    , DIAD) which operates at 
    
    
    
    to Room Temp, avoiding thermal activation of the C-F bond.

Q: Can I use acid hydrolysis (HCl) to avoid base-mediated


? 
A:  Yes, but be careful with the ether linkage  (

). Phenoxyacetic acids are essentially hemiaminals of glycolic acid. Strong acid reflux can cleave the ether bond, releasing the phenol and glycolic acid.
  • Fix: Use TMSI (Trimethylsilyl iodide) or BBr3 carefully, or stick to enzymatic hydrolysis (PLE) which works at neutral pH.

Q: How do I design around metabolic defluorination? A: If you observe defluorination in HLM:

  • Steric Shielding: Place a methyl or chloro group ortho to the fluorine to sterically hinder CYP approach.

  • Electronic Deactivation: If the defluorination is oxidative, the ring is likely too electron-rich. Add an electron-withdrawing group (CN,

    
    ) elsewhere on the ring to lower the HOMO energy and make the ring harder to oxidize.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Ullrich, V., & Diehl, H. (1971). Oxidative defluorination of fluorinated acetanilides. Drug Metabolism and Disposition. Link

  • Lagoutte, R., et al. (2014). Trimethylsilyl silanolates: Versatile reagents for organic synthesis. Chemistry – A European Journal. Link

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

Sources

Overcoming steric hindrance in 2,2-difluoroacetic acid substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,2-Difluoroacetic Acid (DFAA) Substitutions Role: Senior Application Scientist Status: Active Ticket Processing...

Welcome to the DFAA Application Support Center

Subject: Technical Guide for High-Difficulty Difluoroacetylations Case ID: DFAA-STERIC-001

You are likely here because standard protocols (EDC/HOBt, simple


) have failed to introduce the difluoroacetyl (

) or difluoromethyl (

) moiety into your hindered scaffold.

The 2,2-difluoroacetic acid (DFAA) motif presents a unique "Steric-Electronic Trap":

  • Electronic Deactivation: The strong electron-withdrawing effect of the gem-difluoro group lowers the

    
     of the acid to ~1.3 (vs. 4.76 for acetic acid), causing it to exist almost exclusively as a carboxylate salt in standard basic coupling buffers. These salts are poor electrophiles.
    
  • Steric Bulk: While not as large as a tert-butyl group, the

    
     group has a Van der Waals radius significantly larger than a methylene (
    
    
    
    ), creating repulsive interactions in the transition states of crowded couplings.

Below are the three most common "Failure Modes" and the validated protocols to resolve them.

Ticket #01: Amide Coupling to Sterically Hindered Amines

Symptom: Reaction with EDC/HOBt or HATU yields <10% product; unreacted amine remains. Root Cause: The combination of the amine's steric bulk and the DFAA carboxylate's stability prevents the formation of the active ester. Resolution: Switch to Propanephosphonic Acid Anhydride (T3P) or Acyl Fluoride activation.

The Protocol: T3P-Mediated High-Force Coupling

T3P is superior here because it drives the equilibrium forward through the release of a water-soluble cyclic byproduct and does not suffer from the "guanidinium capping" side reactions seen with HATU/HBTU in slow reactions.

Reagents:

  • Substrate: Hindered Amine (1.0 equiv)

  • Reagent: 2,2-Difluoroacetic acid (1.2–1.5 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • Base: Pyridine (3.0–5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if workup is aqueous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the hindered amine and DFAA in EtOAc (0.1 M concentration).

  • Base Addition: Cool to 0 °C. Add Pyridine. Note: A slight exotherm may occur due to DFAA deprotonation.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to 25 °C. If the amine is extremely hindered (e.g., tert-butyl amine or ortho-substituted aniline), heat to 60 °C. T3P is thermally stable, unlike HATU.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
Alternative: The Acyl Fluoride Route (For "Impossible" Amines)

If T3P fails, the acyl fluoride (


) is the smallest possible activated species, minimizing transition state steric clash.
  • Reagent: Use Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.

  • Why it works: The C-F bond energy is high, but the small size of F allows the amine to approach the carbonyl carbon even in a "molecular cleft."

Ticket #02: Reformatsky Reactions on Hindered Ketones

Symptom: Ethyl bromodifluoroacetate fails to attack a hindered ketone or imine; homocoupling of the reagent is observed. Root Cause: The classic Zn-Reformatsky reagent aggregates and lacks the nucleophilicity to overcome the steric barrier of a bulky electrophile. Resolution: Use the Honda-Reformatsky (Rh-Catalyzed) modification.

Mechanism Insight: Standard Zn-enolates of difluoroacetates are sluggish. Wilkinson's catalyst (


) promotes the formation of a more reactive Rh-enolate species that is less aggregated and more nucleophilic.

Optimized Protocol:

Parameter Condition
Reagent Ethyl bromodifluoroacetate (1.5 equiv)

| Catalyst |


 (5 mol%) |
| Reductant  | Diethylzinc (

, 1.0 M in hexanes) | | Solvent | THF (Anhydrous) | | Temperature | 0 °C to RT |

Critical Step: Premix the catalyst and substrate before adding the


 to prevent premature consumption of the bromodifluoroacetate.

Ticket #03: Decarboxylative Difluoromethylation (Radical)

Symptom: Attempting to attach


 to a hindered heteroaryl position using DFAA and a persulfate oxidant results in low yield.
Root Cause:  The radical generated (

) is electrophilic. If the target position is sterically blocked, the radical will quench via H-abstraction from solvent rather than forming the C-C bond. Resolution: Metallaphotoredox Catalysis (Ni/Ir) .

Nickel acts as a "steric shuttle," capturing the radical and the arene to facilitate reductive elimination, which is less sensitive to sterics than direct radical addition.

Recommended System (Baran/MacMillan type):

  • Catalyst:

    
     + dtbbbpy (Ligand).
    
  • Photocatalyst:

    
    .
    
  • Reagent: DFAA anhydride or activated ester (NHS-ester).

  • Light Source: Blue LED (450 nm).

Visual Troubleshooting Guide

The following logic flow helps determine the correct activation strategy based on your specific steric constraints.

DFAA_Strategy Start START: DFAA Substitution Problem Q1 Target Transformation? Start->Q1 Amide Amide Bond Formation (R-NH-CO-CF2H) Q1->Amide Carbon C-C Bond Formation (Alkylation/Reformatsky) Q1->Carbon Q2 Is Amine Sterically Hindered? (e.g., t-Butyl, Ortho-Subst.) Amide->Q2 Q3 Electrophile Type? Carbon->Q3 Standard Use EDC/HOBt or HATU (Standard Protocol) Q2->Standard No Advanced Use T3P + Pyridine (High Solvency/Activity) Q2->Advanced Yes Extreme Use Acyl Fluoride (TFFH) (Minimizes Steric Clash) Advanced->Extreme If T3P Fails Ketone Hindered Ketone/Imine Q3->Ketone Arene Hindered Arene (C-H) Q3->Arene RhCat Honda-Reformatsky (RhCl(PPh3)3 + Et2Zn) Ketone->RhCat NiCat Metallaphotoredox (Ni/Ir Dual Catalysis) Arene->NiCat

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate class and steric hindrance.

Frequently Asked Questions (FAQ)

Q: Why does my reaction mixture turn black when using strong bases (NaH, LDA) with DFAA esters? A: You are likely generating difluorocarbene (


) . Under strong basic conditions, the 

-proton is removed, followed by fluoride elimination. This carbene polymerizes to form black tar.
  • Fix: Switch to non-nucleophilic organic bases (DBU, BTMG) or use the Reformatsky conditions (Zn/Rh) which avoid free carbanions.

Q: Can I use Difluoroacetyl Chloride (


) to overcome sterics? 
A:  Yes, but with extreme caution. The acid chloride is highly volatile (bp ~25 °C) and hydrolyzes instantly in moist air. It is often better to generate the Acyl Fluoride  in situ (using TFFH) or use the anhydride, as they are more stable and equally reactive toward hindered amines.

Q: My product decomposes during silica purification. Why? A:


-Difluoroamides and ketones can be sensitive to silica acidity, which may promote hydration or hydrolysis.
  • Fix: Deactivate your silica gel with 1% Triethylamine before loading the column, or use neutral alumina.

References

  • T3P for Hindered Amides: Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Acyl Fluorides in Coupling: Pittelkow, M., et al. (2015). "Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry.

  • Honda-Reformatsky Reaction: Sato, K., et al. (2014). "Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate." Journal of Organic Chemistry.

  • Decarboxylative Difluoromethylation: Feng, C., & Loh, T. P. (2014). "Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl halides." (Contextual reference for metal-decarboxylation mechanisms).
  • Ni-Catalyzed Difluoroalkylation: Pan, Y., et al. (2019). "Copper-Catalyzed Decarboxylative Difluoromethylation." Journal of the American Chemical Society. [2][3]

Sources

Validation & Comparative

Comprehensive Spectral Profiling: 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid vs. Non-Fluorinated Isosteres

[1][2]

Content Type: Technical Comparison Guide Subject: Spectral Characterization (


Date:Author:1

Executive Summary

In medicinal chemistry, the substitution of hydrogen with fluorine is a critical strategy for modulating metabolic stability, lipophilicity, and

2-(4-Bromophenoxy)-2,2-difluoroacetic acid


2-(4-bromophenoxy)acetic acid12

This guide provides a comparative spectral analysis of these two compounds. For researchers, the critical distinction lies in the "Silent Linker" phenomenon in


122

Structural Analysis & Theoretical Expectations

Before analyzing spectra, it is vital to understand the electronic influence of the


12
  • Electronic Effect: The high electronegativity of the gem-difluoro group exerts a strong inductive effect (

    
    ), deshielding the adjacent aromatic ring protons and significantly lowering the 
    
    
    of the carboxylic acid compared to the non-fluorinated analog.[2]
  • Symmetry: Both compounds possess a 1,4-disubstituted benzene ring, resulting in a characteristic AA'BB' (or pseudo-AB) coupling system in the aromatic region.[1][2]

Comparative Structure Diagram

StructureComparisoncluster_0Non-Fluorinated Control(2-(4-bromophenoxy)acetic acid)cluster_1Target Compound(this compound)ControlAr-O-CH2-COOH(Proton Active Linker)TargetAr-O-CF2-COOH(Proton Silent Linker)Control->Target Bioisosteric Replacement (H -> F)OutcomeMetabolic StabilityIncreased LipophilicityTarget->Outcome

Figure 1: Structural evolution from the protonated linker to the difluoro bioisostere.[1][2]

Experimental Protocols

To ensure reproducibility, the following acquisition parameters are recommended. The choice of solvent is critical; DMSO-



12
Sample Preparation Workflow

SamplePrepStartSolid Sample(10-15 mg)SolventAdd Solvent: DMSO-d6(0.6 mL, 99.9% D)Start->SolventMixVortex/Sonicate(Ensure full dissolution)Solvent->MixTransferTransfer to 5mm NMR TubeMix->TransferAcquireAcquisitionTransfer->AcquireParam11H: 16 Scans, d1=1.0sAcquire->Param1Param219F: 32 Scans, Ref=CFCl3 or InternalAcquire->Param2

Figure 2: Standardized sample preparation and acquisition workflow for polar acidic compounds.

Instrument Configuration
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic multiplets.[2]

  • Temperature: 298 K (

    
    ).
    
  • Referencing:

    • 
      H: DMSO residual peak at 2.50 ppm.[1][2]
      
    • 
      F: Trichlorofluoromethane (
      
      
      ) external standard at 0.00 ppm, or
      
      
      -trifluorotoluene internal standard (-63.7 ppm).[1][2]

Comparative Spectral Data

The following tables contrast the target difluoro compound with its non-fluorinated analog.

Table 1: H NMR Comparison (400 MHz, DMSO- )
Feature2-(4-Bromophenoxy)acetic acid (Control)This compound (Target)Note
COOH

12.9 (br s, 1H)

14.5 (v br s, 1H)

increases acidity; proton becomes very broad/deshielded.[1][2]
Ar-H (ortho to Br)

7.45 (d,

Hz, 2H)

7.62 (d,

Hz, 2H)
Slight downfield shift due to electron withdrawal.[1]
Ar-H (ortho to O)

6.92 (d,

Hz, 2H)

7.25 (d,

Hz, 2H)
Significant Shift:

is more withdrawing than

.
Linker (

)

4.68 (s, 2H)
ABSENT Primary Diagnostic: The "Silent Linker".

Analysis: The disappearance of the singlet at ~4.7 ppm is the primary confirmation of successful fluorination.[2] If this peak remains, your reaction is incomplete.[2] Furthermore, the aromatic protons ortho to the oxygen (closest to the modification) shift downfield by approximately 0.3 ppm due to the inductive effect of the fluorine atoms.[2]

Table 2: F NMR Data (376 MHz, DMSO- )
CompoundChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Target -78.5 to -79.2 Singlet (s)2F

Impurity A -82.0Singlet< 5%Difluoroethanol derivative (reduction byproduct)
Impurity B -76.0Singlet< 1%Trifluoroacetic acid (if used in synthesis)

Analysis: The

-78 to -80 ppm

12


12

Technical Discussion & Troubleshooting

The "Silent Linker" Verification

In the non-fluorinated control, the

122
  • Solution: Use the aromatic protons (ortho to Bromine) as your integration reference (set to 2H).

  • Purity Check: Any signal in the 4.0–5.0 ppm region indicates unreacted starting material or mono-fluorinated intermediates.[1][2]

Distinguishing the Acid from the Ester

If you are synthesizing this compound via an ethyl ester intermediate:

  • Ethyl Ester (

    
    H):  Look for a quartet (~4.3 ppm) and triplet (~1.3 ppm).[1][2]
    
  • Ethyl Ester (

    
    F):  The fluorine shift often moves slightly upfield (e.g., -79.5 ppm) compared to the free acid.[1][2]
    
  • Hydrolysis Confirmation: The loss of the ethyl group signals in

    
    H NMR confirms the formation of the carboxylic acid.[2]
    
13C NMR Expectations (Brief)

While this guide focuses on



triplet


12

References

  • PubChem. this compound - Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard reference for 19F chemical shift ranges).

Bioisosteric Replacement of Oxygen with Difluoromethylene in Phenoxy Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In medicinal and agrochemical chemistry, phenoxy acids (e.g., phenoxyacetic acid derivatives like 2,4-D or fibrates) are privileged scaffolds. However, the ether oxygen linkage (-O-) often presents liabilities: rapid metabolic


-dealkylation and potential chemical instability. The bioisosteric replacement of this oxygen with a difluoromethylene group (-CF₂-) offers a strategic solution.

This guide provides a technical comparison between the parent Phenoxy Acid scaffold and its


-Difluorodihydrocinnamic Acid  bioisostere. We analyze the physicochemical shifts, metabolic advantages, and synthetic pathways required to execute this replacement.

Comparative Analysis: Ether Oxygen vs. Difluoromethylene

The substitution of oxygen with difluoromethylene is considered a "non-classical" bioisosteric replacement. While steric bulk increases slightly, the electronic properties of fluorine allow the -CF₂- group to mimic the electronegativity of oxygen while drastically altering lipophilicity and hydrogen bonding potential.

Table 1: Physicochemical & Performance Comparison
FeaturePhenoxy Acid Scaffold (Ar-O-CH₂-COOH)Difluoromethylene Bioisostere (Ar-CF₂-CH₂-COOH)Impact on Drug Design
Bond Angle

(C-O-C)

(C-CF₂-C)
High Structural Fidelity: Minimal perturbation of the pharmacophore's 3D spatial arrangement.
Lipophilicity (LogP) Moderate (Oxygen reduces LogP relative to CH₂)High (Increases LogP by +0.5 to +1.0)Enhanced Permeability: Improved membrane crossing; potential risk of non-specific binding.
Acidity (pKa)

(Inductive withdraw by Oxygen)

(Inductive withdraw by

-Fluorines)
Retained Acidity: The strong electron-withdrawing nature of

mimics oxygen's inductive effect on the carboxylate.
H-Bonding H-Bond Acceptor (Ether Oxygen)Poor/No H-Bond AcceptorLoss of Interaction: Critical if the ether oxygen interacts with a specific residue (e.g., Serine/Threonine) in the binding pocket.
Metabolic Stability Low/Moderate (Susceptible to CYP450

-dealkylation)
High (C-F bond is metabolically inert)Extended Half-life: Blocks the primary clearance pathway, improving PK profile.
Chemical Stability Acid sensitive (Ether cleavage possible)Chemically RobustFormulation Stability: Resistant to hydrolysis and oxidative degradation.

Mechanistic Insight: Why Replace O with CF₂?

Metabolic Blockade

The primary driver for this replacement is the suppression of oxidative metabolism. Cytochrome P450 enzymes typically attack the


-carbon adjacent to the ether oxygen (

), leading to hemiacetal formation and subsequent cleavage (dealkylation).

Replacing the oxygen with


 removes the lone pairs required for initial P450 coordination and strengthens the adjacent C-C bonds, rendering the scaffold inert to this specific metabolic pathway.
Electronic Mimicry

Fluorine is the most electronegative element (3.98 Pauling scale), similar to Oxygen (3.44). Consequently, the


 group exerts a strong electron-withdrawing inductive effect (

), similar to oxygen. This ensures that the pKa of the distal carboxylic acid remains low, preserving the anionic state required for salt-bridge interactions in the active site (e.g., with Arginine residues in PPAR receptors).
Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the metabolic divergence between the ether scaffold and the difluoromethylene bioisostere.

MetabolicPathway cluster_0 Phenoxy Acid (Ether Scaffold) cluster_1 Difluoromethylene Bioisostere Drug_O Ar-O-CH2-COOH Inter_O [Ar-O-CH(OH)-COOH] Unstable Hemiacetal Drug_O->Inter_O CYP450 (Oxidation) Prod_O Ar-OH + OHC-COOH (Cleavage Products) Inter_O->Prod_O Spontaneous Collapse Drug_CF2 Ar-CF2-CH2-COOH No_React Metabolically Stable (Intact Scaffold) Drug_CF2->No_React CYP450 (Blocked)

Caption: Comparative metabolic fate. The ether linkage undergoes oxidative dealkylation, while the difluoromethylene linkage resists enzymatic degradation.

Experimental Protocols

To validate this bioisosteric replacement, researchers must synthesize the analogue and verify its stability.

Synthesis of -Difluorodihydrocinnamic Acids

Unlike the simple Williamson ether synthesis used for phenoxy acids, the


 analogue requires constructing the carbon skeleton with fluorination. The most robust route involves the deoxyfluorination of a 

-keto ester.

Reagents:

  • Starting Material: Aryl

    
    -keto ester (
    
    
    
    )
  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Solvent: Dichloromethane (DCM), anhydrous

  • Hydrolysis Base: LiOH or NaOH

Step-by-Step Protocol:

  • Preparation: Dissolve the aryl

    
    -keto ester (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (
    
    
    
    or Ar).
  • Fluorination: Cool the solution to 0°C. Add DAST (2.5 equiv) dropwise. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or

    
    F NMR (expect signal around -100 to -110 ppm).
    
  • Quench: Pour the reaction mixture slowly into saturated aqueous

    
     at 0°C. Extract with DCM.
    
  • Purification: Purify the difluoro ester intermediate via silica gel chromatography (Hexanes/EtOAc).

  • Hydrolysis: Dissolve the purified ester in THF/Water (3:1). Add LiOH (2.0 equiv) and stir at RT until the ester is consumed.

  • Isolation: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate to yield the final

    
    .
    
Diagram 2: Synthetic Workflow

Synthesis Start Aryl Beta-Keto Ester (Ar-CO-CH2-COOEt) Inter Difluoro Ester (Ar-CF2-CH2-COOEt) Start->Inter DCM, 0°C to RT, 12h Reagent DAST / Deoxo-Fluor (Deoxyfluorination) Reagent->Inter Final Target Bioisostere (Ar-CF2-CH2-COOH) Inter->Final Hydrolysis, pH Adjustment Hydrolysis LiOH / THF / H2O (Saponification) Hydrolysis->Final

Caption: Synthetic route converting beta-keto esters to the difluoromethylene acid bioisostere via deoxyfluorination.

In Vitro Metabolic Stability Assay

To confirm the advantage of the


 replacement, perform a comparative microsomal stability assay.
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein).

  • Substrates: Phenoxy Acid (Control) vs. Difluoro Analogue (Test), concentration 1

    
    M.
    
  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 15, 30, 60 minutes incubation at 37°C.

  • Analysis: LC-MS/MS monitoring parent compound depletion.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and Intrinsic Clearance (
    
    
    ).[1]
    • Success Metric: The

      
       analogue should exhibit a 
      
      
      
      -fold increase in
      
      
      compared to the phenoxy ether.

References

  • Vertex AI Search. (2024).[2] Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. National Institutes of Health. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Bondarenko, A. V., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres. Chemistry – A European Journal. [Link]

  • Hu, J., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

  • Beilstein Journals. (2014). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Guide: IR Spectroscopic Characterization of 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(4-Bromophenoxy)-2,2-difluoroacetic acid (CAS: 1153776-34-1) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural uniqueness lies in the


-difluoro ether motif, which acts as a lipophilic bioisostere for traditional ether or carbonyl linkages, significantly altering metabolic stability and pKa compared to its non-fluorinated parent.

This guide provides a comparative spectroscopic analysis, contrasting the target molecule with its non-fluorinated analog, 4-Bromophenoxyacetic acid . This comparison isolates the specific spectral contributions of the difluoromethylene (


) bridge, a critical diagnostic feature for reaction monitoring and purity assessment.

Structural Analysis & Spectral Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The presence of the electronegative fluorine atoms at the


-position induces significant inductive effects (

) that shift characteristic frequencies.
Graphviz Diagram: Spectral Assignment Logic

SpectralLogic Mol Target Molecule: This compound Func1 Carboxylic Acid (-COOH) Mol->Func1 Func2 Difluoro Ether (-O-CF2-) Mol->Func2 Func3 Aromatic Ring (p-Br-Ph) Mol->Func3 Peak1 O-H Stretch (Broad, 2500-3300 cm⁻¹) Func1->Peak1 Peak2 C=O Stretch (Blue-shifted: 1735-1765 cm⁻¹) Func1->Peak2 Inductive Effect (Fluorine) Peak3 C-F Stretch (Very Strong: 1100-1300 cm⁻¹) Func2->Peak3 Peak4 Ar-H / C=C (3000-3100 / 1480-1600 cm⁻¹) Func3->Peak4 Peak5 C-Br Stretch (500-700 cm⁻¹) Func3->Peak5

Figure 1: Deconstruction of the molecule into functional oscillators. Note the specific "Blue-shift" on the Carbonyl group caused by the alpha-fluorines.

Comparative Analysis: Target vs. Alternative

The most common error in characterizing this compound is misidentifying the Carbonyl (C=O) stretch by expecting it in the standard 1700-1710 cm⁻¹ region.

The "Alpha-Halo" Effect

In 4-Bromophenoxyacetic acid (the non-fluorinated alternative), the C=O stretch appears typically around 1710-1725 cm⁻¹ . However, in the target molecule, the two


-fluorine atoms exert a strong electron-withdrawing effect. This reduces the contribution of the single-bond resonance form (

), effectively increasing the double-bond character and the force constant of the carbonyl bond.

Result: The C=O peak shifts to higher wavenumbers (Blue Shift).

Comparative Data Table
Functional GroupVibration ModeTarget Molecule (Difluoro Analog)Alternative (Non-fluorinated Parent)Diagnostic Note
-OH (Acid) Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Identical. Indicates H-bonded dimer formation in solid state.
C=O (Carbonyl) Stretch1740–1770 cm⁻¹ 1705–1725 cm⁻¹Key Differentiator. The target is significantly blue-shifted due to the -I effect of Fluorine.
C-F Stretch1100–1300 cm⁻¹ (Very Strong)AbsentThe C-F bands are intense and broad, often obscuring the C-O ether stretch.
C-O-C (Ether) Stretch~1200–1250 cm⁻¹1230–1250 cm⁻¹Often buried under C-F signals in the target molecule.
Aromatic C=C Ring Stretch1480–1590 cm⁻¹1480–1590 cm⁻¹Characteristic doublet for benzene ring.
Ar-H (para) Out-of-plane Bend800–850 cm⁻¹800–850 cm⁻¹Diagnostic for para-substitution (1,4-disubstituted ring).
C-Br Stretch500–700 cm⁻¹500–700 cm⁻¹Found in the fingerprint region.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility, the following protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for fluorinated acids due to moisture sensitivity and sample handling.

Graphviz Diagram: Workflow

Workflow Step1 1. Sample Prep (Dry Powder) Step2 2. Background Scan (Air/Crystal) Step1->Step2 Step3 3. Acquisition (Diamond ATR, 4 cm⁻¹ res) Step2->Step3 Step4 4. Processing (Baseline Corr., ATR Corr.) Step3->Step4 Step5 5. Validation Step4->Step5 Decision C=O > 1735? Step5->Decision Pass Pass: Difluoro Confirmed Decision->Pass Yes Fail Fail: Check for Hydrolysis/Start Mat. Decision->Fail No (<1725)

Figure 2: Step-by-step workflow for validating the identity of the target molecule.

Detailed Methodology
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR accessory.

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

  • Sample Preparation:

    • Ensure the sample is a dry solid. Fluorinated acids can be hygroscopic; moisture will broaden the OH region and potentially shift the C=O due to H-bonding changes.

    • Tip: If the sample is oily, it may contain residual solvent or be hydrolyzed. Recrystallize from non-polar solvents (e.g., Hexane/DCM) if necessary.

  • Acquisition:

    • Apply pressure to the sample clamp to ensure good contact with the crystal.

    • Monitor the preview mode. Ensure the strongest peak (likely C-F or C=O) does not "bottom out" (absorbance > 1.5-2.0), which causes spectral distortion.

  • Data Processing:

    • Apply ATR Correction (essential because penetration depth varies with wavelength in ATR).

    • Apply Baseline Correction if the baseline drifts due to scattering.

  • Validation Check:

    • Criterion 1: Confirm C=O is >1735 cm⁻¹.[2][3][4][5][6] If it is ~1710 cm⁻¹, you likely have the non-fluorinated starting material or a hydrolysis byproduct.

    • Criterion 2: Confirm the "Super-Band" at 1100-1300 cm⁻¹. If this region resembles a standard ether (moderate intensity) rather than a massive C-F envelope, the fluorination may be incomplete.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Standard reference for substituent effects on Carbonyl shifts).
  • NIST Chemistry WebBook. IR Spectrum of 4-Bromophenylacetic acid. National Institute of Standards and Technology. Available at: [Link]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for Alpha-halo ketone/acid shifts).[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromophenoxy)-2,2-difluoroacetic acid

[1][2]

Part 1: Hazard Profiling & Risk Assessment[1][2]

The "Hidden" Hazard: Fluorine Inductive Effects

As a Senior Application Scientist, I must look beyond the generic "Irritant" label often found on preliminary Safety Data Sheets (SDS) for research-grade chemicals. While some vendors classify this compound as an Irritant (H315/H319), its structure dictates a more conservative approach.[1][2]

The critical moiety here is the


-difluoroacetic acid group12
  • Mechanism: The two fluorine atoms are highly electronegative.[1][2] Through the inductive effect (-I), they pull electron density away from the carboxyl group, stabilizing the carboxylate anion.[2]

  • Result: This significantly lowers the pKa compared to non-fluorinated analogs.[1][2]

    • Acetic Acid pKa: ~4.76[1][2]

    • Difluoroacetic Acid pKa: ~1.33[1][2][3]

  • Operational Implication: You must treat 2-(4-Bromophenoxy)-2,2-difluoroacetic acid as a functional corrosive .[1][2] It has the potential to cause rapid, deep tissue damage similar to strong mineral acids, often with a delayed onset of pain if the exposure is minor.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1][2] Do not deviate from these specifications without a documented risk assessment.

PPE CategoryStandard RequirementTechnical Justification & Specifications
Hand Protection Double Gloving Strategy Primary Layer (Inner): 4 mil Nitrile (Disposable).Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene.Why:[1] Fluorinated organic acids can permeate thin nitrile.[1][2] The double layer provides a "breakthrough buffer."[1][2] If the outer glove is compromised, the inner glove protects during doffing.Spill Response: Silver Shield® (Laminate) gloves are required for cleaning concentrated spills.[1][2]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that are acidic.[1][2] Fine dust can bypass side shields and react with ocular moisture to form hydrofluoric/difluoroacetic acid solutions on the cornea.Add Face Shield: If handling >500 mg or creating stock solutions.[1][2]
Respiratory Engineering Controls First Primary: Handle exclusively in a certified Fume Hood.Secondary (If hood unavailable): N95 (minimum) for particulates; Full-face respirator with ABEK-P3 cartridges if aerosols are generated.Note:[1][2] The solid powder poses an inhalation risk; moisture in the respiratory tract will activate the acid.[1][2]
Body Lab Coat + Chemical Apron Standard cotton lab coats can absorb acids, holding them against the skin.[1][2] Use a chemical-resistant apron (rubber/PVC) when handling liquid stock solutions to prevent "soak-through" burns.[1][2]

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Solubilization

Rationale: The highest risk of exposure occurs during the transition from solid to solution.[1][2]

  • Static Control: Fluorinated powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" powder.[1][2]

  • Taring: Tare the vial with the cap loosely on. Open the vial only inside the hood.[1][2]

  • Solvent Addition:

    • Add solvent (e.g., DMSO, Methanol) slowly.[2]

    • Caution: The dissolution of strong organic acids can be exothermic.[1][2]

  • Venting: If storing the solution, ensure the cap is essentially inert (PTFE-lined).[1][2] Do not use Parafilm alone, as acidic vapors can degrade it over time.[1][2]

Workflow 2: Logic-Driven Safety Loop

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyLoopStartSTART: Task DefinitionRiskCheckCheck Quantity & State(Solid vs. Solution)Start->RiskCheckIsSolidIs it Solid/Powder?RiskCheck->IsSolidIsSolutionIs it in Solution?IsSolid->IsSolutionNoSolidPPEREQ: Fume Hood + Splash Goggles + Double NitrileIsSolid->SolidPPEYesSolnPPEREQ: Fume Hood + Face Shield (if >10mL) + Chem. ApronIsSolution->SolnPPEYesProcessEXECUTE EXPERIMENT(Keep sash at proper height)SolidPPE->ProcessSolnPPE->ProcessWasteDISPOSAL:Halogenated Organic WasteProcess->Waste

Figure 1: Decision logic for PPE selection based on physical state.[1][2] Note that "Solid" handling prioritizes inhalation protection (Hood), while "Solution" handling prioritizes splash protection.[2]

Part 4: Emergency Response & Disposal[1][2][6]

Emergency Procedures
  • Skin Contact: Immediate flushing is critical.[1][2] Do not wait for pain.

    • Protocol: Flush with water for 15 minutes.[1][2][4][5] If available, apply Calcium Gluconate gel (2.5%) as a precautionary measure if the specific fluorinated derivative is suspected to release fluoride ions (though less likely than HF, it is a prudent "Senior Scientist" precaution for unknown fluorinated acids).[2]

  • Eye Contact: Flush for 15 minutes holding eyelids open.[1][2] Seek emergency ophthalmological care immediately.

Disposal Strategy

Do not mix this compound with general organic waste streams without verification.[1][2]

  • Categorization: Classify as Halogenated Organic Acid .

  • Segregation: Keep separate from strong bases (Sodium Hydroxide, amines) in the waste drum.[1][2] Accidental mixing can cause rapid exothermic neutralization, pressurizing the waste container.[2]

  • Labeling: Clearly mark the waste tag with "Contains Fluorinated Acid - Corrosive."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9788, Difluoroacetic acid. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-2,2-difluoroacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.